Hexyl isovalerate Hexyl isovalerate Hexyl 3-methylbutanoate, also known as hexyl isopentanoate or hexyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Hexyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexyl 3-methylbutanoate has been primarily detected in urine. Within the cell, hexyl 3-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Hexyl 3-methylbutanoate is a sweet, apple skin, and fruity tasting compound that can be found in safflower. This makes hexyl 3-methylbutanoate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 10632-13-0
VCID: VC20969176
InChI: InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3
SMILES: CCCCCCOC(=O)CC(C)C
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol

Hexyl isovalerate

CAS No.: 10632-13-0

Cat. No.: VC20969176

Molecular Formula: C11H22O2

Molecular Weight: 186.29 g/mol

* For research use only. Not for human or veterinary use.

Hexyl isovalerate - 10632-13-0

Specification

Description Hexyl 3-methylbutanoate, also known as hexyl isopentanoate or hexyl isovalerate, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Hexyl 3-methylbutanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Hexyl 3-methylbutanoate has been primarily detected in urine. Within the cell, hexyl 3-methylbutanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Hexyl 3-methylbutanoate is a sweet, apple skin, and fruity tasting compound that can be found in safflower. This makes hexyl 3-methylbutanoate a potential biomarker for the consumption of this food product.
CAS No. 10632-13-0
Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
IUPAC Name hexyl 3-methylbutanoate
Standard InChI InChI=1S/C11H22O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h10H,4-9H2,1-3H3
Standard InChI Key RSDDTPVXLMVLQE-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)CC(C)C
Canonical SMILES CCCCCCOC(=O)CC(C)C

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